ATTO 465 maleimid

描述

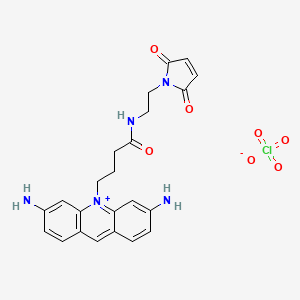

Structure

3D Structure of Parent

属性

分子式 |

C23H24ClN5O7 |

|---|---|

分子量 |

517.9 g/mol |

IUPAC 名称 |

4-(3,6-diaminoacridin-10-ium-10-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate |

InChI |

InChI=1S/C23H23N5O3.ClHO4/c24-17-5-3-15-12-16-4-6-18(25)14-20(16)27(19(15)13-17)10-1-2-21(29)26-9-11-28-22(30)7-8-23(28)31;2-1(3,4)5/h3-8,12-14H,1-2,9-11H2,(H4,24,25,26,29);(H,2,3,4,5) |

InChI 键 |

OORWFOZQFZBUPU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)NCCN4C(=O)C=CC4=O)N.[O-]Cl(=O)(=O)=O |

产品来源 |

United States |

Foundational & Exploratory

ATTO 465 Maleimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of ATTO 465 maleimide, a fluorescent probe widely utilized in biological research and drug development. This document details the dye's spectral characteristics, outlines protocols for its use in labeling and cellular analysis, and presents visual workflows to aid in experimental design.

Core Chemical and Physical Properties

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] The maleimide functional group allows for the specific labeling of sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[3][4]

Physicochemical and Spectroscopic Data

The key quantitative properties of ATTO 465 maleimide are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 518 g/mol | |

| Excitation Maximum (λex) | 453 nm | |

| Emission Maximum (λem) | 506 nm | |

| Molar Extinction Coefficient (ε) | 7.5 x 10⁴ M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 70% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Stokes Shift | 53 nm | |

| Recommended Excitation Range | 420 - 465 nm | |

| Solubility | Soluble in polar solvents like DMF and DMSO | |

| Storage | Store at -20°C, protected from light and moisture |

Table 1: Core physicochemical and spectroscopic properties of ATTO 465 maleimide.

| Correction Factors for Degree of Labeling (DOL) Calculation | Value | Reference |

| CF₂₆₀ (for DNA) | 1.09 | |

| CF₂₈₀ (for Proteins) | 0.48 |

Table 2: Correction factors for determining the degree of labeling of biomolecules.

Experimental Protocols

Protein Labeling with ATTO 465 Maleimide

This protocol outlines the general procedure for labeling proteins with ATTO 465 maleimide. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest with available sulfhydryl groups

-

ATTO 465 maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., DTT or TCEP), optional

-

Quenching reagent (e.g., glutathione or mercaptoethanol), optional

-

Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 50-100 µM.

-

If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl groups, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will react with the maleimide. TCEP does not require removal.

-

To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment, for example, by using degassed buffers.

-

-

Dye Preparation:

-

Immediately before use, prepare a 10-20 mM stock solution of ATTO 465 maleimide in anhydrous DMF or DMSO. Protect the stock solution from light.

-

-

Labeling Reaction:

-

Add a 10-20 molar excess of the ATTO 465 maleimide stock solution to the protein solution. Add the dye dropwise while gently stirring.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional):

-

To stop the reaction, a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume any excess maleimide.

-

-

Purification:

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.

-

Fluorescence Microscopy with ATTO 465-Labeled Probes

The following is a general protocol for immunofluorescence staining of fixed cells using an antibody labeled with ATTO 465.

Materials:

-

Cells cultured on coverslips

-

ATTO 465-labeled antibody

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS), if targeting intracellular antigens

-

Blocking buffer (e.g., 1-5% BSA in PBS)

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Wash cells briefly with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Antibody Incubation:

-

Dilute the ATTO 465-labeled primary antibody in blocking buffer to the desired concentration.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

If using an unlabeled primary antibody, follow with an ATTO 465-labeled secondary antibody, incubating for 1 hour at room temperature.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Seal the edges of the coverslip with nail polish and let it dry.

-

-

Imaging:

-

Image the samples on a fluorescence microscope equipped with appropriate filters for ATTO 465 (Excitation: ~450 nm, Emission: ~510 nm). A standard DAPI or FITC filter set may not be optimal. A filter set with an excitation filter around 440-460 nm and an emission filter around 500-540 nm is recommended.

-

Acquire images using the lowest possible laser power and exposure time to minimize photobleaching.

-

Flow Cytometry with ATTO 465-Labeled Probes

This protocol provides a general workflow for staining cells for flow cytometry analysis using an ATTO 465-labeled antibody.

Materials:

-

Cell suspension

-

ATTO 465-labeled antibody

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fixation/Permeabilization buffers (if required for intracellular targets)

-

Unstained and single-color compensation controls

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in ice-cold flow cytometry staining buffer.

-

-

Fc Receptor Blocking (Optional but Recommended):

-

Incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice to prevent non-specific binding of the labeled antibody.

-

-

Antibody Staining:

-

Add the predetermined optimal concentration of the ATTO 465-labeled antibody to the cell suspension.

-

Incubate for 20-30 minutes on ice, protected from light.

-

-

Washing:

-

Wash the cells twice with 1-2 mL of ice-cold flow cytometry staining buffer by centrifugation (e.g., 300-400 x g for 5 minutes) and decanting the supernatant.

-

-

Fixation (Optional):

-

If cells are not to be analyzed immediately, they can be fixed with a suitable fixative (e.g., 1-4% paraformaldehyde).

-

-

Data Acquisition:

-

Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.

-

Analyze the samples on a flow cytometer equipped with a laser line that can efficiently excite ATTO 465 (e.g., a 445 nm or 458 nm laser).

-

Set up appropriate forward and side scatter gates to identify the cell population of interest.

-

Use an unstained control to set the baseline fluorescence and a single-color ATTO 465 control to set up the correct voltage for the detector and for compensation calculations.

-

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with ATTO 465 maleimide.

Logical Relationship for a General Immunofluorescence Experiment

Caption: General workflow for an immunofluorescence experiment.

Disclaimer: A specific signaling pathway diagram involving ATTO 465 maleimide could not be generated as no research articles detailing such a specific application were identified during the literature search.

References

ATTO 465 Maleimide: A Technical Guide to Spectral Properties and Covalent Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral characteristics and labeling protocols for ATTO 465 maleimide, a fluorescent probe widely utilized in life sciences for sensitive detection, including single-molecule studies.[1][2] Derived from acriflavine, this moderately hydrophilic dye is characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift, making it an excellent choice for various fluorescence-based applications.[1][2][3]

Core Spectroscopic and Physical Properties

ATTO 465 is a fluorescent label that can be efficiently excited in the range of 420 nm to 465 nm. Its maleimide derivative is specifically designed for the covalent labeling of sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. The reaction between the maleimide group and a thiol group forms a stable thioether bond. The optimal pH for this reaction is between 7.0 and 7.5, which allows for the selective labeling of thiols over other nucleophilic groups like amines.

The key quantitative spectral and physical data for ATTO 465 and its maleimide derivative are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Excitation Maximum (λex) | 453 nm | In aqueous solution/PBS. Some sources may report slightly different values (e.g., 452 nm in 0.1 M phosphate pH 7.0). |

| Emission Maximum (λem) | 506 nm | In aqueous solution/PBS. Other reported values include 502 nm, 505 nm, and 508 nm. |

| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 75% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Stokes Shift | ~53-55 nm | |

| Molecular Weight (Maleimide) | 518 g/mol | |

| Correction Factor (CF280) | 0.48 or 0.54 | For calculating the degree of labeling (DOL) of proteins. |

Experimental Protocol: Thiol-Reactive Labeling of Proteins

The following is a detailed methodology for the covalent labeling of proteins with ATTO 465 maleimide, compiled from established protocols.

I. Required Materials

-

ATTO 465 maleimide

-

Protein to be labeled (containing free thiol groups)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. To prepare, dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄·2H₂O, and 0.24 g KH₂PO₄ in 1 liter of distilled water. Other suitable buffers include 10–100 mM phosphate, Tris, or HEPES at pH 7.0–7.5.

-

Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if the protein's disulfide bonds need to be reduced to generate free thiols.

-

Dye Stock Solution Solvent: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Purification Column: Gel filtration column (e.g., Sephadex G-25 or equivalent).

-

Quenching Reagent (Optional): Low molecular weight thiol such as glutathione or mercaptoethanol.

II. Labeling Procedure

-

Protein Preparation:

-

Dissolve the protein at a concentration of 50–100 µM (or 1-5 mg/ml) in the reaction buffer. Ensure the protein solution is free of other thiol-containing compounds.

-

(Optional) If disulfide bond reduction is necessary, add a 10-fold molar excess of DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye, as it will compete for the maleimide. TCEP does not require removal. For proteins sensitive to oxidation, it is advisable to deoxygenate buffers and perform the reaction under an inert atmosphere.

-

-

Dye Stock Solution Preparation:

-

Immediately before use, prepare a 10–20 mM stock solution of ATTO 465 maleimide in anhydrous, amine-free DMSO or DMF. It is recommended to prepare this solution fresh to avoid hydrolysis of the maleimide group, which would render it non-reactive. Protect the stock solution from light.

-

-

Labeling Reaction:

-

Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye relative to the protein. Some protocols suggest a 1.3-fold molar excess. The optimal ratio may need to be determined empirically based on the protein's reactivity.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional):

-

To consume any excess unreacted maleimide, a low molecular weight thiol can be added to the reaction mixture after the incubation period.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and hydrolyzed dye by gel filtration chromatography using a Sephadex G-25 column (or equivalent).

-

Pre-equilibrate the column with the reaction buffer (e.g., PBS, pH 7.4).

-

Elute the dye-protein conjugate with the same buffer. The labeled protein will typically elute first.

-

III. Storage of the Conjugate

Store the purified dye-protein conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative, although it may need to be removed before use in live-cell applications. When stored properly, the conjugate should be stable for several months.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protein labeling workflow using ATTO 465 maleimide.

Caption: Workflow for labeling proteins with ATTO 465 maleimide.

References

ATTO 465 Maleimide: A Technical Guide to its Stokes Shift for Advanced Research Applications

For Immediate Release

This technical guide provides an in-depth analysis of the Stokes shift and spectral properties of ATTO 465 maleimide, a fluorescent probe of significant interest to researchers, scientists, and professionals in drug development. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility for its intended scientific audience.

Executive Summary

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and notable photostability.[1][2][3] A key characteristic of ATTO 465 is its large Stokes shift, which is the difference between the maximum wavelengths of its excitation and emission spectra.[1][2] This property is particularly advantageous in fluorescence-based applications as it allows for the effective separation of excitation and emission signals, thereby improving the signal-to-noise ratio. This guide presents the core spectral properties of ATTO 465 maleimide, details the experimental protocols for Stokes shift determination, and provides visual representations of the underlying principles and workflows.

Core Photophysical & Chemical Properties

The maleimide functional group of ATTO 465 allows for its covalent attachment to thiol groups, commonly found in cysteine residues of proteins, making it a valuable tool for specific labeling of biomolecules. The key quantitative spectral and physical data for ATTO 465 maleimide are summarized in the tables below.

Spectral Characteristics

The defining spectral properties of ATTO 465 are its excitation and emission maxima, which dictate its Stokes shift. These values are crucial for designing fluorescence experiments, including the selection of appropriate excitation sources and emission filters.

| Parameter | Value | Unit | Source(s) |

| Excitation Maximum (λex) | 453 | nm | |

| Emission Maximum (λem) | 506 | nm | |

| Stokes Shift (in nm) | 53 | nm | Calculated |

| Stokes Shift (in cm⁻¹) | ~2332 | cm⁻¹ | Calculated |

Note: The Stokes shift in nanometers is calculated as λem - λex. The Stokes shift in wavenumbers (cm⁻¹) is calculated as (1/λex - 1/λem) x 10⁷ and provides a more accurate representation of the energy gap.

Quantum Yield & Molar Extinction

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

| Parameter | Value | Unit | Source(s) |

| Molar Extinction Coefficient (ε) | 7.5 x 10⁴ | M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φf) | 75 | % | |

| Fluorescence Lifetime (τ) | 5.0 | ns |

Physicochemical Properties

| Parameter | Value | Unit | Source(s) |

| Molecular Weight | 518 | g/mol |

Understanding the Stokes Shift

The Stokes shift is a fundamental concept in fluorescence spectroscopy. It arises from energy loss between the absorption of a photon by a fluorophore and the subsequent emission of a fluorescent photon. This energy dissipation primarily occurs through vibrational relaxation and solvent reorganization around the excited-state fluorophore.

References

ATTO 465 Maleimide: A Technical Guide for Single-Molecule Detection

For Researchers, Scientists, and Drug Development Professionals

ATTO 465 maleimide is a high-performance fluorescent probe specifically designed for demanding applications in life sciences, including single-molecule detection.[1][2] This technical guide provides an in-depth overview of its properties, detailed experimental protocols, and its application in single-molecule fluorescence resonance energy transfer (smFRET).

Core Photophysical and Chemical Properties

ATTO 465 is a novel fluorescent label derived from acriflavine, exhibiting strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[3][4] Its maleimide derivative allows for specific labeling of thiol groups, commonly found in cysteine residues of proteins.[5] The rigid structure of ATTO dyes minimizes cis-trans isomerization, leading to exceptional fluorescence intensity and minimal spectral shifts upon conjugation.

Quantitative Data Summary

The key photophysical and chemical properties of ATTO 465 maleimide are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 453 nm | |

| Emission Maximum (λem) | 506 nm | |

| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 75% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Molecular Weight (MW) | 518 g/mol | |

| Stokes Shift | 53 nm | |

| Correction Factor (CF260) | 1.09 | |

| Correction Factor (CF280) | 0.48 |

Experimental Protocols

Protein Labeling with ATTO 465 Maleimide

This protocol outlines the general procedure for labeling proteins with ATTO 465 maleimide. Optimization may be required for specific proteins and applications.

1. Protein Preparation:

-

Dissolve the protein at a concentration of 50-100 µM in a suitable buffer at pH 7.0-7.5. Commonly used buffers include 10-100 mM phosphate, Tris, or HEPES.

-

If the protein contains disulfide bonds, reduction is necessary. Use a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

If DTT is used, it must be removed by dialysis before adding the dye. TCEP does not require removal.

-

-

To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment, especially after DTT treatment.

2. Dye Preparation:

-

Immediately before use, prepare a 10-20 mM stock solution of ATTO 465 maleimide in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Protect the stock solution from light.

3. Labeling Reaction:

-

Add a 10-20 fold molar excess of the ATTO 465 maleimide stock solution to the protein solution while gently stirring.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

4. Quenching and Purification:

-

To stop the reaction, add a low molecular weight thiol such as glutathione or mercaptoethanol to consume excess maleimide.

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.

5. Storage:

-

Store the labeled protein conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative.

Single-Molecule FRET (smFRET) Experiment

smFRET is a powerful technique to study conformational dynamics and interactions of individual biomolecules. ATTO 465 can serve as a donor or acceptor fluorophore in a FRET pair. The choice of the FRET partner will depend on the desired spectral overlap.

1. Sample Preparation:

-

Label the biomolecule of interest with the donor (e.g., ATTO 465 maleimide) and acceptor fluorophores at specific sites.

-

Immobilize the labeled biomolecules on a passivated surface (e.g., a PEG-coated coverslip) for Total Internal Reflection Fluorescence (TIRF) microscopy, or use them in solution for confocal microscopy.

2. Imaging:

-

Excite the donor fluorophore (ATTO 465) using a laser line close to its absorption maximum (e.g., 445 nm).

-

Simultaneously collect the fluorescence emission from both the donor and acceptor channels using appropriate filters.

3. Data Analysis:

-

Calculate the FRET efficiency (E) for each single molecule based on the intensities of the donor (ID) and acceptor (IA) fluorescence.

-

Analyze the FRET efficiency distributions and time trajectories to understand the conformational states and dynamics of the biomolecule.

Visualizations

The following diagrams illustrate key processes and concepts related to the use of ATTO 465 maleimide in single-molecule detection.

Caption: Covalent labeling of a protein's cysteine residue with ATTO 465 maleimide.

References

- 1. Atto 465 maleimide BioReagent, suitable for fluorescence, ≥90% (coupling to thiols) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Atto 465 maleimide BioReagent, suitable for fluorescence, ≥90% (coupling to thiols) [sigmaaldrich.com]

- 3. ATTO-TEC GmbH [atto-tec.com]

- 4. ATTO 465 maleimide, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

Methodological & Application

ATTO 465 Maleimide: A Detailed Protocol for Protein Labeling

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 465 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2] The maleimide derivative of ATTO 465 is a thiol-reactive probe that enables the covalent labeling of proteins and other biomolecules containing free sulfhydryl groups, such as those on cysteine residues.[3][4] This specific reactivity allows for targeted labeling under mild conditions, making it a valuable tool for various applications in life sciences, including fluorescence microscopy, single-molecule detection, and flow cytometry.

The labeling reaction is based on the formation of a stable thioether bond between the maleimide group of the dye and the thiol group of the protein.[5] The reaction is most efficient at a neutral to slightly acidic pH range of 7.0-7.5, where the thiol group is sufficiently deprotonated to act as a nucleophile while minimizing reactions with other nucleophilic groups like amines.

Principle of the Reaction

The core of the labeling protocol is the nucleophilic addition of a thiol group from a cysteine residue to the double bond of the maleimide moiety of ATTO 465. This reaction, known as a thiol-maleimide reaction or Michael addition, results in the formation of a stable, covalent thioether linkage.

Below is a diagram illustrating the chemical reaction between a protein's thiol group and ATTO 465 maleimide.

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Workflow

The general workflow for labeling a protein with ATTO 465 maleimide involves several key steps, from protein preparation to the final analysis of the labeled conjugate.

Caption: Protein Labeling Experimental Workflow.

Quantitative Data Summary

Successful protein labeling depends on several factors, including the concentration of the protein and dye, the reaction buffer, pH, temperature, and incubation time. The following table summarizes typical parameters for labeling proteins with ATTO 465 maleimide. The Degree of Labeling (DOL) is protein-dependent and should be determined experimentally.

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration | 1-10 mg/mL (typically 50-100 µM) | Higher concentrations can improve labeling efficiency. |

| ATTO 465 Maleimide Stock Solution | 10-20 mM in anhydrous DMSO or DMF | Prepare fresh before use to avoid hydrolysis. |

| Molar Excess of Dye:Protein | 10-20 fold | This should be optimized for each specific protein. A 1.3-fold molar excess per sulfhydryl group can also be a starting point. |

| Reaction Buffer | Phosphate, HEPES, or Tris buffer | Must be free of thiols. |

| Reaction pH | 7.0 - 7.5 | Optimal for selective reaction with thiols. |

| Reaction Temperature | Room temperature or 4°C | |

| Reaction Time | 2 hours to overnight | Longer incubation at 4°C may be beneficial. |

| Purification Method | Gel filtration (e.g., Sephadex G-25), dialysis | To remove unreacted dye. |

| Degree of Labeling (DOL) | Protein-dependent | Determined spectrophotometrically. |

Detailed Experimental Protocol

This protocol provides a general procedure for labeling proteins with ATTO 465 maleimide. Optimization may be required for specific proteins.

Materials and Reagents

-

Protein of interest

-

ATTO 465 maleimide

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HEPES or Tris buffer, pH 7.0-7.5

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction tubes

-

Stirring or rocking platform

Protein Preparation

-

Dissolve the protein in a suitable buffer (e.g., PBS, HEPES, Tris) at a concentration of 1-10 mg/mL (50-100 µM). The buffer should not contain any thiol-containing compounds.

-

Optional: Reduction of Disulfide Bonds. If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

-

Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.

-

Alternatively, DTT can be used. However, excess DTT must be removed by dialysis or a desalting column before adding the dye, as it will compete for the maleimide.

-

-

To prevent re-oxidation of thiols, it is advisable to perform the labeling reaction in a deoxygenated buffer or under an inert atmosphere (e.g., nitrogen or argon).

Preparation of ATTO 465 Maleimide Stock Solution

-

Allow the vial of ATTO 465 maleimide to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10-20 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. For example, to make a 10 mM solution from 1 mg of ATTO 465 maleimide (MW: 518.57 g/mol ), add approximately 193 µL of solvent.

-

Vortex briefly to ensure the dye is fully dissolved.

-

This stock solution should be prepared fresh immediately before use, as the maleimide group can hydrolyze in the presence of water.

Labeling Reaction

-

While gently stirring or rocking the protein solution, add the freshly prepared ATTO 465 maleimide stock solution to achieve a 10-20 fold molar excess of dye over the protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.

Purification of the Labeled Protein

-

After the incubation period, the unreacted dye must be removed from the labeled protein.

-

Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions and equilibrate it with the desired storage buffer (e.g., PBS).

-

Carefully load the reaction mixture onto the column.

-

Elute the column with the storage buffer. The first colored band to elute is the labeled protein conjugate. A slower-moving colored band corresponds to the free, unreacted dye.

-

Collect the fractions containing the labeled protein.

-

Alternatively, extensive dialysis against a suitable buffer at 4°C can be used for purification.

Characterization of the Labeled Protein

The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Spectrophotometric Measurement

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of ATTO 465, which is approximately 453 nm (A453).

-

The concentration of the protein and the dye in the conjugate solution can be calculated using the Beer-Lambert law.

Calculation of Degree of Labeling (DOL)

The DOL can be calculated using the following formula:

DOL = (A453 × εprotein) / [(A280 - (A453 × CF280)) × ε453]

Where:

-

A453 is the absorbance of the conjugate at 453 nm.

-

A280 is the absorbance of the conjugate at 280 nm.

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

ε453 is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 M-1cm-1).

-

CF280 is the correction factor for the absorbance of the dye at 280 nm (CF280 = A280 of dye / Amax of dye). For ATTO 465, this value is 0.48.

Storage

Store the labeled protein conjugate under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Protect the conjugate from light. The addition of a preservative like sodium azide (e.g., 0.02%) can prevent microbial growth during storage at 4°C.

References

- 1. ATTO-TEC GmbH [atto-tec.com]

- 2. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 4. atto-tec.com [atto-tec.com]

- 5. atto-tec.com [atto-tec.com]

Application Notes and Protocols for Labeling Antibodies with ATTO 465 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of antibodies with ATTO 465 maleimide. ATTO 465 is a fluorescent dye characterized by strong absorption, high fluorescence quantum yield, and a large Stokes shift, making it an excellent choice for various fluorescence-based applications.[1][2][3][4] The maleimide functional group facilitates a specific reaction with free sulfhydryl (thiol) groups, typically found in the cysteine residues of antibodies, forming a stable thioether bond.[5] This protocol outlines the necessary reagents, a detailed step-by-step procedure for antibody preparation, the labeling reaction, and the purification of the final conjugate, along with troubleshooting advice.

Quantitative Data Summary

The following tables summarize the key optical and physical properties of ATTO 465 and the recommended reaction conditions for successful antibody conjugation.

Table 1: Physicochemical Properties of ATTO 465 Maleimide

| Property | Value | Reference |

| Molecular Weight (MW) | 518 g/mol | |

| Excitation Wavelength (λex) | 453 nm | |

| Emission Wavelength (λem) | 506 nm | |

| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 0.75 | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Correction Factor (CF₂₈₀) | 0.54 | |

| Storage Temperature | -20°C, protected from light and moisture |

Table 2: Recommended Reaction Parameters for Antibody Labeling

| Parameter | Recommended Condition | Notes |

| Antibody Preparation | ||

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations (5-10 mg/mL) are optimal. |

| Buffer Composition | Amine-free and thiol-free buffers (e.g., PBS, HEPES) | Buffers like Tris or those containing glycine should be avoided. |

| Buffer pH | 7.0 - 7.5 | This pH range is optimal for the specific reaction between maleimides and thiols. |

| Optional Antibody Reduction | ||

| Reducing Agent | TCEP or DTT | TCEP is often preferred as it does not need to be removed before labeling. |

| Molar Excess of Reducing Agent | 10-fold molar excess | |

| Incubation Time | 30-90 minutes at room temperature or 37°C | |

| Labeling Reaction | ||

| Molar Excess of ATTO 465 Maleimide | 1.3 to 20-fold molar excess over the antibody | The optimal ratio should be determined empirically. A 10:1 to 20:1 ratio is a common starting point. |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | |

| Purification | ||

| Method | Size-exclusion chromatography (e.g., Sephadex G-25) | This method effectively separates the labeled antibody from unreacted dye. |

| Column Dimensions | 1-2 cm diameter, 10-30 cm length | |

| Elution Buffer | PBS or another suitable buffer |

Experimental Protocols

Antibody Preparation

For successful labeling, it is crucial to prepare the antibody under optimal conditions. The antibody solution must be free of any amine-containing substances like Tris or glycine, and also free of other thiol-containing compounds.

Materials:

-

Antibody to be labeled

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Desalting column (if using DTT)

Procedure:

-

Buffer Exchange: If the antibody is in a buffer containing interfering substances, perform a buffer exchange into PBS (pH 7.2-7.4). This can be achieved by dialysis or using a desalting column.

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS.

-

(Optional) Reduction of Disulfide Bonds: To label cysteine residues involved in disulfide bonds, reduction is necessary.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before proceeding to the labeling step.

-

If using DTT, it must be removed using a desalting column immediately before adding the maleimide dye to prevent it from reacting with the dye.

-

ATTO 465 Maleimide Stock Solution Preparation

Due to the susceptibility of the maleimide group to hydrolysis, the dye solution should be prepared immediately before use.

Materials:

-

ATTO 465 maleimide

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Allow the vial of ATTO 465 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the required amount of ATTO 465 maleimide in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Vortex briefly to ensure the dye is fully dissolved.

Antibody Labeling Reaction

The labeling reaction should be performed in a light-protected environment to prevent photobleaching of the dye.

Procedure:

-

Add the freshly prepared ATTO 465 maleimide stock solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of the dye. The optimal ratio may need to be determined empirically.

-

Gently mix the reaction solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

Purification of the Labeled Antibody

Purification is necessary to remove any unreacted or hydrolyzed dye from the antibody-dye conjugate.

Materials:

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

PBS (pH 7.2-7.4)

Procedure:

-

Equilibrate the Sephadex G-25 column with PBS. The column bed volume should be at least 10 times the volume of the reaction mixture.

-

Carefully apply the reaction mixture to the top of the column.

-

Elute the labeled antibody with PBS. The labeled antibody, being larger, will elute first as a colored fraction. The smaller, unreacted dye molecules will elute later.

-

Collect the fractions containing the labeled antibody.

Determination of the Degree of Labeling (DOL)

The DOL, or the dye-to-protein ratio, can be determined spectrophotometrically.

Procedure:

-

Dilute the purified antibody-dye conjugate in PBS to a concentration where the absorbance is within the linear range of the spectrophotometer.

-

Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of ATTO 465, which is 453 nm (A₄₅₃).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Dye Concentration (M) = A₄₅₃ / ε₄₅₃ (where ε₄₅₃ is 75,000 M⁻¹ cm⁻¹)

-

-

Calculate the corrected protein concentration. The dye also absorbs light at 280 nm, so a correction factor must be applied:

-

Corrected A₂₈₀ = A₂₈₀ - (A₄₅₃ × CF₂₈₀) (where CF₂₈₀ for ATTO 465 is 0.54)

-

Protein Concentration (M) = Corrected A₂₈₀ / ε₂₈₀ (where ε₂₈₀ for a typical IgG is ~210,000 M⁻¹ cm⁻¹)

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

An optimal DOL for most applications is between 2 and 10.

Storage of the Labeled Antibody

Proper storage is essential for maintaining the stability of the conjugate.

Procedure:

-

Store the labeled antibody under the same conditions as the unlabeled antibody, typically at 2-8°C in the dark. For long-term storage, it can be stored at -20°C. The addition of a stabilizer like BSA and a preservative like sodium azide may be considered.

Visualizations

Caption: Experimental workflow for labeling antibodies with ATTO 465 maleimide.

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Possible Cause | Suggested Solution |

| Low or No Labeling | Buffer contains primary amines (e.g., Tris) or thiols. | Perform buffer exchange into an appropriate buffer like PBS. |

| ATTO 465 maleimide was hydrolyzed. | Prepare the dye solution immediately before use. | |

| Insufficient free thiols on the antibody. | Perform the optional reduction step to generate free thiols. | |

| Antibody Precipitation | Over-labeling of the antibody, leading to decreased solubility. | Reduce the molar excess of ATTO 465 maleimide in the labeling reaction. |

| Low Fluorescence Signal | Over-labeling can cause self-quenching of the fluorophore. | Decrease the dye-to-antibody ratio to achieve a DOL within the optimal range (2-10). |

| Sub-optimal degree of labeling. | Optimize the labeling reaction to increase the DOL if it is too low. |

References

ATTO 465 Maleimide: Detailed Application Notes for Labeling Biomolecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful labeling of proteins and other thiol-containing biomolecules with ATTO 465 maleimide. This thiol-reactive dye is a valuable tool for fluorescence-based detection in various life science applications. The following protocols and recommendations are designed to ensure optimal labeling efficiency and reproducibility.

ATTO 465 is a fluorescent label known for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2][3] Its maleimide derivative allows for the specific covalent attachment to sulfhydryl groups (-SH), which are predominantly found in cysteine residues of proteins.[4][5]

Optimal Reaction Conditions for ATTO 465 Maleimide Labeling

The efficiency of the labeling reaction is critically dependent on several factors, most notably the pH of the reaction buffer. A pH range of 7.0 to 7.5 is optimal for the selective reaction of the maleimide group with thiol groups. At this pH, the thiol group is sufficiently deprotonated and highly reactive towards the maleimide, while primary amines (like the ε-amino group of lysine) remain largely protonated and thus less reactive. This ensures the specific labeling of cysteine residues.

| Parameter | Recommended Condition | Notes |

| pH | 7.0 - 7.5 | Balances thiol reactivity with minimizing side reactions with amines. |

| Buffer | PBS, Tris, or HEPES (10-100 mM) | Buffers should be free of thiol-containing reagents. |

| ATTO 465 Maleimide Stock Solution | 1-10 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use to avoid hydrolysis. |

| Protein Concentration | 1 - 10 mg/mL (50-100 µM) | Higher concentrations can improve labeling efficiency. |

| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | This ratio should be optimized for each specific protein and application. |

| Reaction Temperature | Room temperature or 4°C | |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Protect the reaction from light. |

| Reduction of Disulfides (Optional) | TCEP (10-100 fold molar excess) | Use if labeling of cysteines involved in disulfide bonds is desired. |

| Quenching (Optional) | Glutathione or mercaptoethanol | Add to consume excess maleimide reagent. |

Experimental Protocols

Protocol 1: Standard Labeling of a Thiol-Containing Protein

This protocol describes the general procedure for labeling a protein with available free thiol groups.

Materials:

-

ATTO 465 maleimide

-

Protein of interest

-

Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification column (e.g., Sephadex G-25)

-

Microcentrifuge tubes

-

Rotator or shaker

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 1-5 mg/mL. If the buffer contains any thiol-containing compounds, they must be removed by dialysis or buffer exchange.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve ATTO 465 maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.

-

Labeling Reaction:

-

Add the ATTO 465 maleimide stock solution to the protein solution. The recommended molar ratio of dye to protein is typically between 10:1 and 20:1. This may require optimization.

-

Mix gently and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light by wrapping the tube in aluminum foil.

-

-

Purification:

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be visually colored.

-

Protocol 2: Labeling of a Protein with Disulfide Bonds

This protocol is for proteins where the target cysteines are involved in disulfide bonds and require reduction prior to labeling.

Materials:

-

All materials from Protocol 1

-

Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the labeling buffer.

-

Reduction of Disulfide Bonds:

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution.

-

Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds. TCEP does not need to be removed before adding the maleimide dye.

-

-

Prepare the Dye Stock Solution: Follow step 2 from Protocol 1.

-

Labeling Reaction: Follow step 3 from Protocol 1.

-

Purification: Follow step 4 from Protocol 1.

Visualizations

Caption: Chemical reaction between a protein's thiol group and ATTO 465 maleimide.

Caption: Experimental workflow for labeling a protein with ATTO 465 maleimide.

References

Application Notes and Protocols for ATTO 465 Labeling via Disulfide Bond Reduction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fluorescent labeling of proteins, with a particular focus on antibodies, using ATTO 465 maleimide. The procedure involves the selective reduction of disulfide bonds to generate free thiol groups, which then react with the maleimide moiety of the dye to form a stable thioether linkage. This method allows for site-specific labeling in the hinge region of antibodies, minimizing interference with the antigen-binding sites.

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including immunofluorescence, flow cytometry, and high-content screening. ATTO 465 is a bright and photostable fluorescent dye with a large Stokes shift, making it an excellent choice for labeling.[1][2][3] This protocol focuses on labeling via the thiol groups (-SH) of cysteine residues. For proteins containing disulfide bonds (-S-S-), a reduction step is necessary to expose these reactive sites. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent for this protocol due to its high selectivity, stability, and compatibility with subsequent maleimide chemistry without the need for removal.[4][5]

Key Experimental Principles

The overall workflow involves three main stages:

-

Disulfide Bond Reduction: Specific disulfide bonds within the protein, such as those in the hinge region of an antibody, are reduced to free thiols using a reducing agent.

-

Thiol-Reactive Labeling: The free thiol groups are then covalently labeled with ATTO 465 maleimide.

-

Purification: Unreacted dye and byproducts are removed to yield a purified, fluorescently labeled protein conjugate.

Figure 1. Experimental workflow for labeling proteins with ATTO 465 maleimide.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent/Material | Supplier | Catalog Number (Example) | Notes |

| ATTO 465 Maleimide | ATTO-TEC / Sigma-Aldrich | AD 465-41 / 55607 | Store at -20°C, protected from light and moisture. |

| Tris(2-carboxyethyl)phosphine (TCEP) HCl | Thermo Fisher Scientific | 77720 | A 0.5 M stock solution in water is recommended. Store at 4°C. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | - | For protein dissolution and purification. |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Various | For dissolving ATTO 465 maleimide. Must be amine-free. |

| Gel Filtration Column (e.g., Sephadex G-25) | Cytiva / Bio-Rad | - | For purification of the labeled protein. |

| Protein or Antibody of Interest | - | - | Must be in a buffer free of thiols. |

Detailed Experimental Protocols

Protocol 1: Disulfide Bond Reduction

This protocol describes the reduction of disulfide bonds in a protein sample using TCEP.

-

Protein Preparation:

-

Dissolve the protein (e.g., an antibody) in PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL.

-

Ensure the protein solution is free of any thiol-containing substances. If necessary, dialyze the protein against PBS.

-

-

Reduction with TCEP:

-

Prepare a fresh 10 mM TCEP solution from a 0.5 M stock.

-

Add a 10-fold molar excess of TCEP to the protein solution. For example, for a 50 µM protein solution, add TCEP to a final concentration of 500 µM.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Figure 2. Chemical principle of disulfide bond reduction by TCEP.

Protocol 2: ATTO 465 Maleimide Labeling

This protocol details the labeling of the reduced protein with ATTO 465 maleimide.

-

Preparation of ATTO 465 Maleimide Stock Solution:

-

Immediately before use, dissolve 1 mg of ATTO 465 maleimide in 50-200 µL of anhydrous, amine-free DMSO or DMF to create a stock solution. Protect the solution from light.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the ATTO 465 maleimide stock solution to the reduced protein solution while gently stirring.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction pH is between 7.0 and 7.5.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a low molecular weight thiol such as 2-mercaptoethanol or glutathione can be added to consume any excess maleimide reagent.

-

Protocol 3: Purification of the Labeled Protein

This protocol describes the removal of unreacted dye and byproducts.

-

Column Preparation:

-

Equilibrate a gel filtration column (e.g., Sephadex G-25, 1-2 cm diameter, 10-20 cm length) with PBS buffer (pH 7.4).

-

-

Purification:

-

Apply the labeling reaction mixture to the top of the column.

-

Elute the protein with PBS buffer. The labeled protein will typically be the first colored band to elute from the column.

-

Collect the fractions containing the labeled protein. Unreacted dye will elute later as a separate colored band.

-

-

Storage:

-

Store the purified labeled protein under the same conditions as the unlabeled protein. For long-term storage, it is recommended to add a preservative like sodium azide (2 mM final concentration) and store at 4°C or in aliquots at -20°C. Protect from light.

-

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes key quantitative parameters for the reagents used in this protocol.

| Parameter | ATTO 465 Maleimide | TCEP HCl |

| Molecular Weight | 518 g/mol | 286.65 g/mol |

| Excitation Wavelength (λabs) | 453 nm | N/A |

| Emission Wavelength (λfl) | 506 nm | N/A |

| Molar Extinction Coefficient (εmax) | 7.5 x 104 M-1cm-1 | N/A |

| Recommended Molar Excess | 10-20 fold over protein | 10-fold over protein |

| Optimal Reaction pH | 7.0 - 7.5 | 1.5 - 8.5 |

Calculation of Degree of Labeling (DOL)

The degree of labeling (DOL), or the dye-to-protein ratio, can be determined using absorption spectroscopy.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorption maximum of ATTO 465 (Amax, ~453 nm).

-

Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:

Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

Where:

-

CF280 is the correction factor for the dye at 280 nm (for ATTO 465, CF280 is 0.48).

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration:

Dye Concentration (M) = Amax / εdye

Where:

-

εdye is the molar extinction coefficient of ATTO 465 (75,000 M-1cm-1).

-

-

Calculate the DOL:

DOL = Dye Concentration / Protein Concentration

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incomplete disulfide bond reduction. | Increase TCEP concentration or incubation time. Ensure protein is in a thiol-free buffer prior to reduction. |

| Hydrolysis of maleimide dye. | Prepare the dye stock solution immediately before use in anhydrous solvent. | |

| Incorrect pH of labeling buffer. | Ensure the pH is between 7.0 and 7.5 for optimal maleimide reactivity. | |

| Protein Precipitation | High degree of labeling leading to aggregation. | Reduce the dye-to-protein molar ratio during labeling. |

| Protein instability under reaction conditions. | Perform the labeling reaction at 4°C. | |

| Use of an organic solvent that denatures the protein. | Minimize the volume of DMSO/DMF added to the protein solution. | |

| High Background Fluorescence | Incomplete removal of free dye. | Use a longer gel filtration column or repeat the purification step. For very hydrophilic dyes, a longer column is recommended. |

References

Application Notes and Protocols for Determining the Degree of Labeling (DOL) of ATTO 465-Labeled Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Degree of Labeling (DOL), or dye-to-protein ratio, is a critical parameter in bioconjugation. It defines the average number of dye molecules covalently attached to a single biomolecule, such as a protein or antibody.[1][2] Accurate determination of the DOL is essential for ensuring the quality, consistency, and reproducibility of fluorescently labeled reagents used in various applications, including immunoassays, fluorescence microscopy, and flow cytometry. An optimal DOL is crucial, as under-labeling can lead to low signal intensity, while over-labeling may cause protein aggregation, loss of biological activity, and fluorescence quenching.[2][3]

These application notes provide a comprehensive guide to calculating the DOL for biomolecules labeled with ATTO 465, a fluorescent dye with strong absorption and quantum yield.[4] The protocols outlined below detail the experimental procedures for labeling, purification, and subsequent spectroscopic analysis required for accurate DOL determination.

Principle of DOL Calculation

The DOL is determined spectrophotometrically by measuring the absorbance of the labeled biomolecule at two specific wavelengths:

-

~453 nm (Amax): The maximum absorbance of ATTO 465.

-

280 nm (A280): The absorbance maximum for most proteins, primarily due to the presence of tryptophan and tyrosine residues.

Since the ATTO 465 dye also absorbs light at 280 nm, a correction factor is necessary to determine the true absorbance of the protein. The DOL is then calculated as the molar ratio of the dye to the protein.

Quantitative Data for DOL Calculation

Accurate DOL calculation relies on precise values for the molar extinction coefficients of both the dye and the protein, as well as a correction factor for the dye's absorbance at 280 nm.

| Parameter | Symbol | Value | Reference |

| Molar Extinction Coefficient of ATTO 465 at λmax | εdye | 75,000 M-1cm-1 | |

| Correction Factor for ATTO 465 at 280 nm | CF280 | 0.54 | |

| Molar Extinction Coefficient of Protein at 280 nm | εprotein | Protein-dependent | Varies |

Note: The molar extinction coefficient of the protein (εprotein) is specific to each protein and can often be found in literature or calculated from its amino acid sequence. For a typical IgG antibody, a value of 210,000 M-1cm-1 is commonly used.

Experimental Protocols

Protocol for Labeling Proteins with ATTO 465 NHS Ester

This protocol is designed for labeling proteins with primary amines using ATTO 465 NHS ester.

Materials:

-

Protein solution (2 mg/mL in amine-free buffer)

-

ATTO 465 NHS ester

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS prior to labeling.

-

Dye Preparation: Immediately before use, dissolve the ATTO 465 NHS ester in DMF or DMSO to a concentration of 2 mg/mL.

-

Labeling Reaction: While gently stirring, add the dissolved ATTO 465 NHS ester to the protein solution. A 2-fold molar excess of the dye over the protein is a good starting point for achieving a DOL of 2-3. The optimal ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant stirring.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the labeled protein.

Protocol for Spectrophotometric Analysis

Materials:

-

Purified ATTO 465-labeled protein solution

-

Spectrophotometer

-

Quartz cuvette

Procedure:

-

Dilution: Dilute the purified labeled protein solution in PBS to a concentration that results in an absorbance reading at the dye's λmax (~453 nm) between 0.1 and 1.0.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at 280 nm (A280) and at the λmax of ATTO 465 (Amax).

DOL Calculation Formula

The Degree of Labeling can be calculated using the following formula:

DOL = (Amax * εprotein) / [(A280 - (Amax * CF280)) * εdye]

Where:

-

Amax = Absorbance of the labeled protein at the λmax of ATTO 465.

-

A280 = Absorbance of the labeled protein at 280 nm.

-

εprotein = Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

-

εdye = Molar extinction coefficient of ATTO 465 at λmax (75,000 M-1cm-1).

-

CF280 = Correction factor for the absorbance of ATTO 465 at 280 nm (0.54).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key experimental workflow for determining the DOL of ATTO 465.

Caption: Experimental workflow for determining the Degree of Labeling (DOL).

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low DOL | - Inefficient labeling reaction- Low dye-to-protein ratio- Hydrolysis of NHS ester | - Ensure the pH of the labeling buffer is 8.3.- Increase the molar excess of the dye.- Prepare the dye solution immediately before use. |

| High DOL / Protein Precipitation | - Excessive dye-to-protein ratio- Protein aggregation | - Reduce the molar excess of the dye.- Optimize the labeling conditions (e.g., shorter incubation time). |

| Inaccurate DOL Calculation | - Presence of free dye- Incorrect spectrophotometer readings- Use of incorrect extinction coefficients | - Ensure complete removal of unreacted dye during purification.- Calibrate the spectrophotometer and ensure readings are in the linear range (0.1-1.0).- Use the correct extinction coefficients and correction factor. |

References

ATTO 465 Maleimide for Flow Cytometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ATTO 465 maleimide for labeling antibodies and subsequent application in flow cytometry. This document includes the physicochemical properties of the dye, detailed protocols for antibody conjugation and cell staining, and guidance on instrument setup.

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and significant photo-stability.[1][2] The maleimide functional group allows for covalent conjugation to sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins like antibodies.[3][4] This makes ATTO 465 maleimide an excellent tool for preparing fluorescently labeled antibodies for various applications, including flow cytometry.

Physicochemical and Spectral Properties of ATTO 465

A thorough understanding of the properties of ATTO 465 is essential for successful experimental design. Key characteristics are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 453 nm | [1] |

| Emission Maximum (λem) | 508 nm | |

| Molar Extinction Coefficient (ε) | 75,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (η) | 0.70 - 0.75 | |

| Fluorescence Lifetime (τ) | 5.0 ns | |

| Stokes Shift | 55 nm | |

| Molecular Weight | 518 g/mol | |

| Solubility | Soluble in polar solvents like DMF and DMSO |

Experimental Protocols

Protocol 1: Antibody Conjugation with ATTO 465 Maleimide

This protocol details the covalent labeling of an antibody with ATTO 465 maleimide. The maleimide group reacts with free thiol groups on the antibody, typically on cysteine residues. If the antibody's cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to labeling.

Materials:

-

Antibody to be labeled

-

ATTO 465 maleimide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) (optional)

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5

Workflow for Antibody Conjugation with ATTO 465 Maleimide

Caption: Workflow for conjugating antibodies with ATTO 465 maleimide.

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.

-

If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the antibody solution and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis before adding the dye.

-

-

ATTO 465 Maleimide Stock Solution Preparation:

-

Allow the vial of ATTO 465 maleimide to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Add the ATTO 465 maleimide stock solution to the antibody solution to achieve a 10-20 fold molar excess of the dye.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

-

The first colored fraction to elute will be the ATTO 465-labeled antibody.

-

-

Determination of Degree of Labeling (DOL) (Optional):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 453 nm (for ATTO 465).

-

The DOL can be calculated using the following formula: DOL = (A₄₅₃ × ε_protein) / ((A₂₈₀ - (A₄₅₃ × CF₂₈₀)) × ε_dye)

-

A₄₅₃ and A₂₈₀ are the absorbances at 453 nm and 280 nm.

-

ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of ATTO 465 (75,000 M⁻¹cm⁻¹).

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (ε₂₈₀ / ε_max ≈ 0.48).

-

-

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the use of an ATTO 465-labeled antibody to stain cell surface antigens on live cells.

Materials:

-

ATTO 465-labeled antibody

-

Cells in suspension (e.g., PBMCs, cell lines)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5% FBS)

-

Fc receptor blocking solution (optional)

-

Viability dye (optional)

Workflow for Cell Surface Staining

Caption: Workflow for cell surface staining with ATTO 465-labeled antibodies.

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.

-

Adjust the cell concentration to 1 x 10⁷ cells/mL in staining buffer.

-

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

-

-

Fc Receptor Blocking (Optional but Recommended):

-

To prevent non-specific binding of the antibody, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at room temperature.

-

-

Staining:

-

Add the predetermined optimal concentration of the ATTO 465-labeled antibody to the cells.

-

Incubate for 30 minutes at 4°C, protected from light.

-

-

Washing:

-

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

-

Discard the supernatant and repeat the wash step two more times.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer.

-

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for staining intracellular antigens using an ATTO 465-labeled antibody. This requires fixation and permeabilization of the cells.

Materials:

-

ATTO 465-labeled antibody

-

Cells in suspension

-

Flow Cytometry Staining Buffer

-

Fixation Buffer (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., PBS with 0.1-0.5% Saponin or Triton X-100)

-

Viability dye (a fixable viability dye is required)

Workflow for Intracellular Staining

Caption: Workflow for intracellular staining with ATTO 465-labeled antibodies.

Procedure:

-

Cell Preparation and Surface Staining:

-

Prepare a single-cell suspension as described in Protocol 2.

-

If also staining for surface markers, perform this staining before fixation as described in Protocol 2.

-

Use a fixable viability dye to distinguish live and dead cells.

-

-

Fixation:

-

Wash the cells once with PBS.

-

Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.

-

Wash the cells twice with Flow Cytometry Staining Buffer.

-

-

Permeabilization and Intracellular Staining:

-

Resuspend the fixed cells in Permeabilization Buffer.

-

Add the ATTO 465-labeled antibody and incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells twice with Permeabilization Buffer.

-

-

Data Acquisition:

-

Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

-

Data Presentation and Instrument Setup

Flow Cytometer Configuration

For optimal detection of ATTO 465, a flow cytometer equipped with a violet or blue laser is recommended.

| Parameter | Recommended Setting |

| Excitation Laser | 445 nm or 458 nm laser line |

| Emission Filter | 510/80 nm or similar bandpass filter |

Note: These settings are a general guideline and may need to be optimized based on the specific instrument configuration.

Compensation and Controls

When incorporating ATTO 465 into a multicolor flow cytometry panel, proper compensation is crucial to correct for spectral overlap.

-

Single-Stained Controls: For each fluorophore in your panel, including ATTO 465, prepare a single-stained control sample to calculate the compensation matrix.

-

Unstained Control: An unstained sample is necessary to set the baseline fluorescence.

-

Fluorescence Minus One (FMO) Controls: FMO controls are important for accurate gating of positive populations, especially when the expression is dim or continuous.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a flow cytometry experiment using an ATTO 465-labeled antibody.

| Sample ID | Cell Type | Target Antigen | ATTO 465 Antibody Conc. (µg/mL) | % Positive Cells | Median Fluorescence Intensity (MFI) |

| 1 | Lymphocytes | CD4 | 0.5 | 45.2 | 15,000 |

| 2 | Lymphocytes | CD4 | 1.0 | 46.1 | 25,000 |

| 3 | Lymphocytes | CD4 | 2.0 | 45.8 | 28,000 |

| 4 | Lymphocytes | Isotype Control | 2.0 | 0.8 | 500 |

| 5 | Unstained | N/A | 0 | 0.5 | 300 |

This data can be used to determine the optimal antibody concentration that provides the best signal-to-noise ratio.

Troubleshooting

-

Low Signal:

-

Increase the antibody concentration.

-

Increase the incubation time.

-

Ensure the antibody was not damaged during conjugation.

-

For intracellular targets, ensure proper permeabilization.

-

-

High Background:

-

Decrease the antibody concentration.

-

Include an Fc receptor blocking step.

-

Ensure adequate washing steps.

-

Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.

-

By following these detailed protocols and considerations, researchers can effectively utilize ATTO 465 maleimide for robust and reproducible flow cytometry applications.

References

Application Notes and Protocols for Labeling Oligonucleotides with ATTO 465 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of thiol-modified oligonucleotides with ATTO 465 maleimide. ATTO 465 is a fluorescent dye characterized by strong absorption, high fluorescence quantum yield, and excellent photo-stability, making it a valuable tool for a variety of applications in molecular biology and drug development.[1][2][3]

Introduction

ATTO 465 is a fluorescent label derived from acriflavine that fluoresces in the green region of the visible spectrum.[2][3] Its maleimide derivative allows for the specific covalent attachment to sulfhydryl (thiol) groups, which can be introduced into oligonucleotides at specific locations (5', 3', or internally) during synthesis. This labeling strategy is widely employed for creating fluorescent probes for applications such as real-time PCR, fluorescence in situ hybridization (FISH), single-molecule detection, and various bio-imaging techniques.

Quantitative Data

The following tables summarize the key optical and physical properties of ATTO 465 and its maleimide derivative.

Table 1: Optical Properties of ATTO 465

| Property | Value | Reference |

| Maximum Absorption (λabs) | 453 nm | |

| Maximum Emission (λfl) | 508 nm | |

| Molar Extinction Coefficient (εmax) | 7.5 x 104 M-1 cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 75% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Stokes Shift | 55 nm |

Table 2: Physical and Chemical Properties of ATTO 465 Maleimide

| Property | Value | Reference |

| Molecular Weight (MW) | 518 g/mol | |

| Solubility | Soluble in polar solvents (DMF, DMSO) | |

| Reactive Group | Maleimide | |

| Target Functional Group | Sulfhydryl (Thiol) | |

| Storage Conditions | -20°C, protected from light and moisture |

Experimental Protocols

This section provides a detailed protocol for the labeling of a thiol-modified oligonucleotide with ATTO 465 maleimide, followed by purification of the conjugate.

Materials and Reagents

-

Thiol-modified oligonucleotide

-

ATTO 465 maleimide

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Nuclease-free water

-

Reducing agent (e.g., TCEP, DTT) - optional, for reducing disulfide bonds

-

Purification column (e.g., Sephadex G-25 gel filtration column) or HPLC system

-

Reaction tubes (e.g., microcentrifuge tubes)

Experimental Workflow Diagram

References

Troubleshooting & Optimization

Optimizing ATTO 465 Maleimide to Protein Conjugation: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of ATTO 465 maleimide to protein for effective bioconjugation. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for successful labeling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of ATTO 465 maleimide to protein?

A1: A general starting point for the molar ratio of ATTO 465 maleimide to protein is a 10 to 20-fold molar excess of the dye.[1][2][3][4] However, this is only a guideline, and the optimal ratio is highly dependent on the specific protein, including the number of available cysteine residues, and should be determined empirically.[4] It is recommended to test a range of molar ratios to find the optimal degree of labeling (DOL) for your application.

Q2: What is the optimal pH for the ATTO 465 maleimide labeling reaction?

A2: The optimal pH for the reaction between a maleimide and a thiol group is between 7.0 and 7.5. Within this pH range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the reactivity of other nucleophilic groups like amines. Common buffers used include phosphate-buffered saline (PBS), Tris, and HEPES.

Q3: My protein has disulfide bonds. Do I need to reduce them before labeling with ATTO 465 maleimide?

A3: Yes, it is crucial to reduce disulfide bonds to free up the thiol groups of cysteine residues for reaction with the maleimide. Disulfides do not react with maleimides. A common and effective reducing agent is tris(2-carboxyethyl)phosphine (TCEP), which can be used in a 10 to 100-fold molar excess. Unlike DTT, TCEP does not need to be removed before adding the maleimide reagent.

Q4: How should I prepare the ATTO 465 maleimide stock solution?

A4: ATTO 465 maleimide should be dissolved in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10-20 mM. It is recommended to prepare the dye stock solution immediately before use to minimize hydrolysis of the maleimide group, which would render it unreactive. If storage is necessary, unused stock solution can be stored at -20°C, protected from light and moisture, for a limited time.

Q5: What are the typical reaction times and temperatures for the labeling reaction?

A5: The labeling reaction can be carried out for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the fluorescent dye.

Q6: How can I remove the unreacted ATTO 465 maleimide after the labeling reaction?

A6: Unreacted dye and hydrolyzed maleimide can be removed using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis. The choice of purification method may depend on the properties of the protein-dye conjugate.

Q7: How do I determine the Degree of Labeling (DOL)?